N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide” are not detailed in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Scientific Research Applications
Novel Insecticidal Properties
A study by Tohnishi et al. (2005) discusses the chemical structure and insecticidal activity of a compound with a unique structure similar to N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide. This compound, known as Flubendiamide, exhibits strong insecticidal activity against lepidopterous pests, including strains resistant to other insecticides. Its unique mode of action, distinct from other commercial insecticides, and its safety for non-target organisms, make it a promising agent for integrated pest management programs (Tohnishi et al., 2005).
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, similar in structure to this compound, has shown promising results as selective class III agents for cardiac electrophysiological activity. These compounds exhibit comparable potency to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (sematilide), suggesting their potential in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).
Structural Studies and Chemical Properties
The crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, closely related to the compound of interest, have been analyzed to understand their molecular conformation and interactions. These studies provide insight into the structural characteristics that may influence the biological activity and chemical properties of similar compounds (Suchetan et al., 2016).
Potential in AMPA Receptor Ligand Development
A fluorine-18-labelled compound, designed for cerebral imaging with positron emission tomography, represents a research direction into arylpropylsulphonamides as AMPA receptor ligands. This development underscores the potential application of compounds like this compound in neuroimaging and the study of neurological disorders (Kronenberg et al., 2007).
Sigma Receptor Binding for Imaging Breast Cancer
The synthesis and evaluation of a radioiodinated benzamide, aimed at sigma receptor binding for imaging breast cancer, suggest the utility of such compounds in diagnostic imaging. These findings demonstrate the potential of structurally related compounds in medical imaging to identify and monitor cancer progression (John et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-20(2,3)19(26)24-16-8-4-14(5-9-16)18(25)22-12-13-23-29(27,28)17-10-6-15(21)7-11-17/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWZMRHJHHCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.